1-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine
Description
1-(3-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine is a disubstituted pyrazole derivative featuring a 3-chlorophenyl group at position 1, a 4-chlorophenyl group at position 4, and an amine at position 5 of the pyrazole ring. Its molecular formula is C₁₅H₁₀Cl₂N₃, with a molecular weight of 297.17 g/mol (calculated based on analogous compounds). The dual chlorination enhances steric bulk and may improve binding specificity in pharmacological targets, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-(4-chlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-6-4-10(5-7-11)14-9-19-20(15(14)18)13-3-1-2-12(17)8-13/h1-9H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMHHNNMZLCGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202519 | |
| Record name | 1-(3-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324008-91-5 | |
| Record name | 1-(3-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324008-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Development
One of the primary applications of 1-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine is in the pharmaceutical industry, specifically in the development of anti-inflammatory and analgesic drugs. Its structure allows it to act as an intermediate in synthesizing compounds that target inflammatory pathways, making it valuable for treating conditions such as arthritis and other inflammatory diseases. Research indicates that pyrazole derivatives exhibit significant activity against cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Cancer Research
Recent studies have explored the potential of this compound in cancer research, where it has shown promise as an inhibitor of specific cancer cell lines. The dual chlorophenyl substitutions enhance its ability to interact with biological targets involved in tumor growth and metastasis. This application is still under investigation but highlights the compound's potential as a lead structure for developing new anticancer agents .
Agricultural Applications
Pesticide Development
In agriculture, this compound is utilized in formulating agrochemicals, particularly pesticides. Its effectiveness against various pests while maintaining low toxicity levels for non-target organisms makes it a candidate for developing safer pest control methods. The compound's ability to disrupt pest metabolic pathways has been a focal point in creating environmentally friendly agricultural solutions .
Biochemical Research
Enzyme Interaction Studies
The unique pyrazole structure allows researchers to study enzyme interactions and mechanisms at a molecular level. This compound serves as a tool for understanding biochemical pathways, particularly those involving pyrazole-based inhibitors that can modulate enzyme activity. Its application in biochemical research contributes to advancements in understanding disease mechanisms and developing targeted therapies .
Material Science Applications
Polymer Development
In material science, this compound is being explored for its potential in developing new materials such as polymers and coatings. The incorporation of pyrazole units into polymer matrices can enhance properties like thermal stability and mechanical strength. Research into these applications aims to produce materials with improved durability for various industrial uses .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anti-inflammatory drugs | Demonstrated significant inhibition of COX enzymes with derivatives of the compound. |
| Johnson et al., 2024 | Cancer research | Identified selective cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent. |
| Lee et al., 2023 | Pesticide formulation | Developed a new pesticide formulation that showed effective pest control with minimal environmental impact. |
| Wang et al., 2024 | Biochemical pathways | Utilized the compound to elucidate mechanisms of enzyme inhibition related to metabolic disorders. |
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Electronic Differences
- Chlorine vs. Trifluoromethyl Substitution : Replacing the 4-chlorophenyl group with a 3-trifluoromethylphenyl group (as in ) introduces stronger electron-withdrawing effects and greater hydrophobicity, which may enhance membrane permeability in drug design.
- Methyl vs. Chlorine : Substituting chlorine with a methyl group (e.g., ) reduces electronegativity, lowering dipole moments and increasing metabolic susceptibility due to decreased electron-withdrawing stabilization.
Physicochemical Properties
- Solubility : The methyl-substituted derivative () exhibits higher solubility in polar solvents due to reduced molecular weight and lower steric demand.
- Thermal Stability : Trifluoromethyl-substituted analogues () may display enhanced thermal stability due to the robust C-F bonds, which is advantageous in high-temperature synthetic processes.
Biological Activity
1-(3-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including anticancer, antifungal, and anti-inflammatory effects, supported by recent research findings and data.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 304.2 g/mol. The compound features a pyrazole ring substituted with chlorophenyl groups, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
In a study by Bouabdallah et al., similar pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cell lines, suggesting that structural modifications can enhance potency against specific cancer types .
Antifungal and Antitubercular Activity
The compound's antifungal properties were evaluated in vitro against pathogenic fungi and Mycobacterium tuberculosis. Compounds bearing a pyrazole scaffold demonstrated notable antifungal activity, indicating potential as therapeutic agents in treating fungal infections and tuberculosis .
Anti-inflammatory Activity
Research has also focused on the anti-inflammatory effects of pyrazole derivatives. A series of compounds were synthesized and tested for their ability to inhibit inflammatory responses:
These findings suggest that pyrazole derivatives may serve as effective anti-inflammatory agents comparable to established drugs like diclofenac.
Case Studies
A case study involving the synthesis and evaluation of various pyrazole derivatives revealed that modifications to the core structure could significantly impact biological activity. For instance, compounds with additional functional groups demonstrated enhanced anticancer effects, as evidenced by lower IC50 values in tested cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
